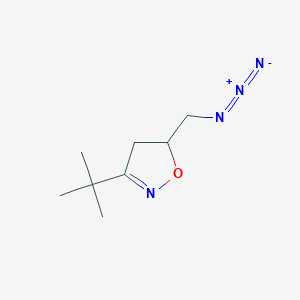
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole is a compound that features an azido group attached to a dihydro-1,2-oxazole ring
Vorbereitungsmethoden
The synthesis of 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method involves the use of a 4’,5’-unsaturated nucleoside as the starting material, which undergoes azido functionalization . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, such as azide-alkyne cycloaddition (click chemistry), forming triazoles.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and copper catalysts for click chemistry reactions . Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole involves the reactivity of the azido group. The azido group can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with biomolecules, making the compound useful in bioorthogonal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole include:
5-(Azidomethyl)furfural: Used as a reactive intermediate in various chemical syntheses.
3-azido-5-(azidomethyl)benzene derivatives: Used in photoaffinity labeling and other applications.
The uniqueness of this compound lies in its specific structure, which combines the azido group with a dihydro-1,2-oxazole ring, providing distinct reactivity and applications compared to other azido compounds.
Eigenschaften
IUPAC Name |
5-(azidomethyl)-3-tert-butyl-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUCUWIPIAGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













